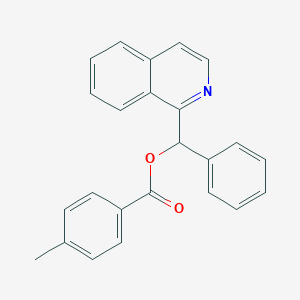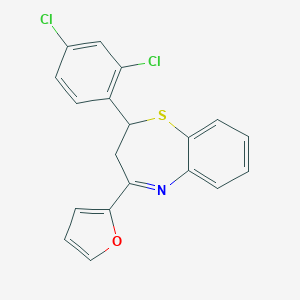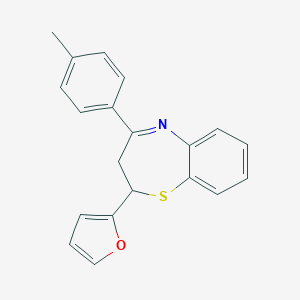![molecular formula C23H24N2O5S B383148 ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 385786-36-7](/img/structure/B383148.png)
ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a benzoyloxy group, a methoxyphenyl group, and a sulfanylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
The synthesis of ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the dihydropyrimidine core .
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol group.
Substitution: The benzoyloxy and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating new compounds with potential biological activities.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific structure and functional groups. The sulfanylidene moiety may play a role in its biological activity by interacting with thiol-containing enzymes or proteins, while the benzoyloxy and methoxyphenyl groups could influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared to other dihydropyrimidine derivatives, such as:
Ethyl 4-[4-(benzoyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar core structure but differs in the substitution pattern and functional groups.
6-Methyl-4-aryl-2-thio-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids ethyl esters: These compounds share the dihydropyrimidine core but have different aryl and thio substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
ethyl 6-(4-benzoyloxy-3-methoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-5-29-22(27)19-14(2)25(3)23(31)24-20(19)16-11-12-17(18(13-16)28-4)30-21(26)15-9-7-6-8-10-15/h6-13,20H,5H2,1-4H3,(H,24,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWAAHYJCANNGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B383067.png)

![Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B383071.png)



![Methyl 3-[(4-methoxybenzoyl)oxy]-5-methyl-2-thiophenecarboxylate](/img/structure/B383078.png)
![1-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1H-indole](/img/structure/B383079.png)
![1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one](/img/structure/B383081.png)
![N-(2-{[1-(4-methoxyphenyl)-3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)acetamide](/img/structure/B383082.png)
![N-(2-{[1-(4-methoxyphenyl)-3-oxo-3-(thiophen-2-yl)propyl]sulfanyl}phenyl)acetamide](/img/structure/B383083.png)
![3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B383085.png)

![2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B383089.png)
